molecular formula C12H21N3O2 B13590183 [4-(2-Oxopiperidin-1-yl)cyclohexyl]urea

[4-(2-Oxopiperidin-1-yl)cyclohexyl]urea

Cat. No.: B13590183
M. Wt: 239.31 g/mol
InChI Key: QRTGYDDHTIPSHG-UHFFFAOYSA-N
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Description

[4-(2-Oxopiperidin-1-yl)cyclohexyl]urea is a chemical compound with the molecular formula C₁₂H₂₁N₃O₂ and a molecular weight of 239.32 g/mol It is characterized by the presence of a piperidinone ring attached to a cyclohexyl group, which is further linked to a urea moiety

Preparation Methods

The synthesis of [4-(2-Oxopiperidin-1-yl)cyclohexyl]urea typically involves the reaction of 4-(2-oxopiperidin-1-yl)cyclohexylamine with an isocyanate derivative under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

[4-(2-Oxopiperidin-1-yl)cyclohexyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the urea moiety, where nucleophiles such as amines or thiols replace one of the substituents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

[4-(2-Oxopiperidin-1-yl)cyclohexyl]urea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [4-(2-Oxopiperidin-1-yl)cyclohexyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its action depend on the specific biological system being studied and the nature of the target molecules.

Comparison with Similar Compounds

[4-(2-Oxopiperidin-1-yl)cyclohexyl]urea can be compared with similar compounds such as:

    [4-(2-Oxopiperidin-1-yl)cyclohexyl]thiourea: Similar structure but with a thiourea moiety instead of urea.

    [4-(2-Oxopiperidin-1-yl)cyclohexyl]carbamate: Contains a carbamate group instead of urea.

    [4-(2-Oxopiperidin-1-yl)cyclohexyl]amide: Features an amide group in place of the urea moiety.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H21N3O2

Molecular Weight

239.31 g/mol

IUPAC Name

[4-(2-oxopiperidin-1-yl)cyclohexyl]urea

InChI

InChI=1S/C12H21N3O2/c13-12(17)14-9-4-6-10(7-5-9)15-8-2-1-3-11(15)16/h9-10H,1-8H2,(H3,13,14,17)

InChI Key

QRTGYDDHTIPSHG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)C2CCC(CC2)NC(=O)N

Origin of Product

United States

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